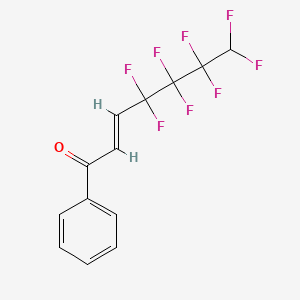

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one" is a fluorinated compound that has been the subject of various studies due to its unique chemical and physical properties. The compound is part of a broader class of chemicals that have been analyzed for their potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions that aim to incorporate fluorine atoms into the molecular structure, enhancing the compound's stability and reactivity. For example, the synthesis and liquid crystal properties of certain fluorinated biphenyl derivatives have been explored, indicating the complexity and potential applications of these compounds in creating nematic liquid crystals with high thermal stability (Byron, Matharu, & Wilson, 1995).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex, with the presence of fluorine influencing the overall geometry and electronic properties of the molecule. Studies on the molecular and crystal structures of fluorinated biphenyl derivatives provide insight into how fluorination affects the conformational flexibility and arrangement of molecules, which is crucial for understanding the material's properties and applications (Lindeman et al., 1985).

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactions, often characterized by their reactivity towards different reagents and conditions. The synthesis and reactions of related fluorinated compounds have been extensively studied, demonstrating the diverse chemical behavior and potential utility of these molecules in various synthetic applications (Abid et al., 1989).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as melting points, boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties are essential for determining the compound's suitability for specific applications, including its use in liquid crystals and other materials (Byron, Matharu, & Wilson, 1995).

科学的研究の応用

Octafluoro-1,2-dimethylenecyclobutane, a derivative of a similar compound, is used as a strong π acceptor ligand in organometallic chemistry. It reacts with tricarbonyl(η5-cyclopentadienyl)manganese to produce specific complexes, indicating potential applications in catalysis and materials science (Lentz & Patzschke, 2004).

Fluorinated [2.2]paracyclophan-1-ene, structurally similar to the compound , has been synthesized and studied for its unique structural properties. This research contributes to the development of novel organic materials with potential applications in electronic and optical devices (Amii et al., 2013).

Compounds containing the nonafluoromesityl substituent, which is structurally related to octafluoro-1-phenylhept-2-en-1-one, have been synthesized and characterized. These compounds exhibit interesting solid-state structures, indicating potential applications in the design of new materials with specific physical properties (Voelker et al., 1999).

Research on the synthesis of long-chain enals, including 7-phenylhept-6-enal, from similar fluorinated compounds, provides insights into pheromone synthesis and could inform the development of bioactive compounds in agriculture and pest control (Jones, Acquadro, & Carmody, 1975).

Studies on polyfluoro-compounds based on the cycloheptane ring system, which include compounds structurally related to octafluoro-1-phenylhept-2-en-1-one, provide valuable information on the synthesis and reactivity of these compounds, furthering our understanding of organofluorine chemistry (Dodsworth et al., 1984).

特性

IUPAC Name |

(E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBQUHNJLALFTN-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(C(C(C(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)